l-685,458
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity in Human Tongue Carcinoma
L-685,458 has been investigated for its potential use in treating human tongue carcinoma. Research conducted by Yao et al. (2007) found that L-685,458 inhibits the growth of human tongue carcinoma cells. This effect is achieved through the induction of G0-G1 cell cycle arrest and apoptosis. The study also noted that L-685,458 decreases the expression levels of certain genes and proteins, which are regulated by transcription factor NF-kappaB, and reduces the activation of NF-kappaB in these cells. This suggests that L-685,458 could have therapeutic value in the treatment of human tongue carcinoma, acting partly through the modulation of Notch and NF-kappaB (Yao, Duan, Fan, & Wu, 2007).
Synthesis of Aspartyl Protease Inhibitors
The synthesis of L-685,458, along with other hydroxyethylene dipeptide isosteres, was detailed by Dias et al. (2003). The synthesis process involves a sequence including allyltrichlorostannane coupling with an α-amino aldehyde, followed by various chemical processes leading to the final product. This synthetic approach is noted for its practicality, offering a viable method to produce a range of dipeptide isosteres, including L-685,458 (Dias, Diaz, Ferreira, Meira, & Ferreira, 2003).
Role in Ischemic Cell Death
In a study by Polavarapu et al. (2008), the role of L-685,458 in ischemic cell death was examined. The study found that treatment with L-685,458 improves neurological outcomes and decreases the volume of ischemic lesions by 50% in the context of cerebral ischemia. This effect was linked to the inhibition of gamma-secretase-mediated regulated intramembrane proteolysis of the low-density lipoprotein receptor-related protein (LRP), suggesting a protective role in ischemic conditions (Polavarapu, An, Zhang, & Yepes, 2008).
Synthesis of Hydroxyethylene Dipeptide Isosteres
Another synthesis-related study by Dias et al. (2002) focused on the synthesis of L-685,458, among other compounds. The synthesis involved a sequence of chemical reactions starting from an allyltrichlorostannane coupling with an α-amino aldehyde. This synthesis method is noteworthy for itsefficiency and versatility, as it can be applied to create a variety of hydroxyethylene dipeptide isosteres, including L-685,458. The study emphasizes the potential of this synthesis approach in the development of aspartyl protease inhibitors (Dias, Ferreira, & Diaz, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURCDOXDAHPNRQ-ZJKZPDEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
l-685,458 | |
CAS RN |
292632-98-5 | |
Record name | L 685458 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.